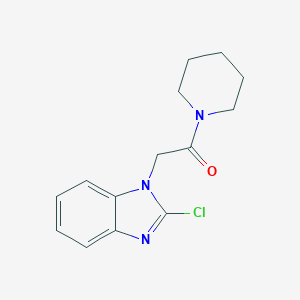
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential biological activity. It is commonly known as CMPOB and belongs to the family of oxadiazole derivatives. CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of CMPOB is not fully understood. However, it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMPOB has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation. In addition, it has been suggested that CMPOB may have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMPOB is its potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of CMPOB is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CMPOB. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of CMPOB and its potential effects on other physiological systems.
Synthesemethoden
The synthesis of CMPOB involves the reaction of 3-chloro-4-methylphenylamine with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then reacted with butanoyl chloride to yield CMPOB.
Wissenschaftliche Forschungsanwendungen
CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H18ClN3O2 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(12-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChI-Schlüssel |
KNXDBLFNXZVEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)